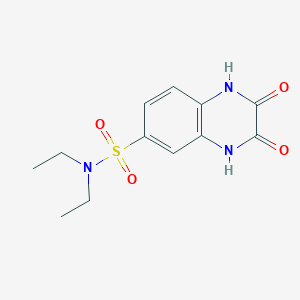

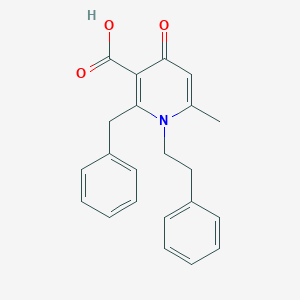

![molecular formula C11H13N3O3S B5567490 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)

4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves various chemical reactions, typically starting from specific sulfonyl chlorides and amines. For instance, compounds like dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized through the interaction of N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, demonstrating typical pathways in sulfonamide chemistry (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamides has been characterized through techniques like X-ray single crystal diffraction, revealing detailed geometry and molecular interactions. For example, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride show distinct triclinic and monoclinic crystal systems, providing insights into the steric and electronic influences within the sulfonamide group (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamides, including those similar to 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide, undergo various chemical reactions reflecting their reactivity and functional group interactions. They can participate in substitution reactions, reflecting their chemical behavior and potential reactivity in different conditions (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamides, including solubility, melting points, and crystal structure, are critical for understanding their behavior in different environments. These properties are determined by the molecular structure and are essential for their application in various fields. The crystallographic analysis offers a comprehensive view of their solid-state characteristics (Rublova et al., 2017).

科学的研究の応用

Photodynamic Therapy Applications

Synthesis and Photodynamic Therapy Use : The compound has been linked to the synthesis and characterization of new zinc phthalocyanine derivatives, which exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them very useful as photosensitizers in photodynamic therapy, particularly for cancer treatment due to their Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Synthesis and Enzyme Inhibition : New Schiff bases derived from sulfamethoxazole and sulfisoxazole, including compounds related to 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide, have been synthesized and characterized. These compounds were evaluated for their effects on various enzyme activities and showed inhibitory effects on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase activities. Molecular docking studies have been performed to comprehend the binding interactions between the inhibitors and enzymes, providing insights into potential therapeutic applications (Alyar et al., 2019).

Antimicrobial Activity Research

Antimicrobial Activity and Metal Complexes : Research involving the synthesis of Schiff bases from sulfamethoxazole and sulfisoxazole, leading to the creation of compounds incorporating 4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide, has demonstrated antimicrobial activities. These studies extend into the creation of Pd(II) and Cu(II) complexes, which have been found to exhibit significant antimicrobial properties against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition activities of these compounds on carbonic anhydrase enzymes have also been investigated, showcasing their potential as enzyme inhibitors with therapeutic applications (Alyar et al., 2018).

Chemical Synthesis and Characterization

Novel Synthetic Approaches : Active p-aminobenzenesulfonic acid derivatives have been utilized in the synthesis of poly(p-benzenesulfonamide), demonstrating the compound's role in the creation of polymers. These polymers exhibit potential for various applications due to their solubility in polar aprotic solvents and aqueous sodium hydroxide, as well as their thermal stability characteristics. This research highlights the compound's utility in materials science and polymer chemistry (Saegusa et al., 1987).

特性

IUPAC Name |

4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-9-3-5-10(6-4-9)18(12,15)16/h3-6H,1-2H3,(H,13,14)(H2,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKPQIXHPVCCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4,5-Dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)

![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

![N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5567496.png)

![(1S*,5R*)-3-[(3-cyclohexyl-5-isoxazolyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567507.png)